
(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a phenyl group and a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The triazole ring could be formed via a click reaction, a popular method for synthesizing 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenyl group, and the 1,2,3-triazole ring . The exact structure would depend on the positions of these groups in the molecule and the presence of any additional functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring, for example, is known to undergo reactions such as ring-opening, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications
Synthesis and Structural Properties
Synthesis and Biological Activities of Aryl Methanone Derivatives : A study reported the synthesis of N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups. These compounds, including ones with the arylsulfonyl moiety similar to our compound of interest, were characterized and showed potential herbicidal and insecticidal activities (Wang et al., 2015).
Process Development for a Related Compound : Research on the development of processes for synthesizing related compounds like (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone has been conducted. This work involved a highly selective telescoped ortho lithiation/condensation/oxidation process, contributing valuable insights into efficient and scalable production methods (Kopach et al., 2010).
Biological and Medicinal Applications
Anticancer and Antimicrobial Agents : Compounds with a structure incorporating elements like oxazole, pyrazoline, and pyridine were synthesized and evaluated for their anticancer activity against various cancer cell lines, as well as for their antibacterial and antifungal properties. These findings underscore the potential medicinal applications of such compounds (Katariya et al., 2021).
Antiinflammatory and Antibacterial Agents : A series of pyrazoline derivatives, including compounds structurally similar to our compound of interest, were synthesized and evaluated for their antiinflammatory and antibacterial activities. This study highlights the therapeutic potential of these compounds in medical applications (Ravula et al., 2016).
Chemical Properties and Reactivity
Photochemically Induced Radical Alkenylation : Research into the direct alkenylation of C(sp3)–H bonds using photo-irradiation techniques has been conducted. This work is significant for understanding the reactivity and potential applications of compounds like our compound of interest in complex organic syntheses (Amaoka et al., 2014).
Molecular Docking and Antimicrobial Activity : Studies on the molecular structure and docking analyses of similar compounds have been carried out, providing insights into their potential as antimicrobial agents. This includes an understanding of their interaction mechanisms at the molecular level (Sivakumar et al., 2021).
Future Directions
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c20-14-6-8-16(9-7-14)28(26,27)17-10-11-23(13-17)19(25)18-12-21-24(22-18)15-4-2-1-3-5-15/h1-9,12,17H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERTYKQJFMQDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2753468.png)
![2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2753470.png)
![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)
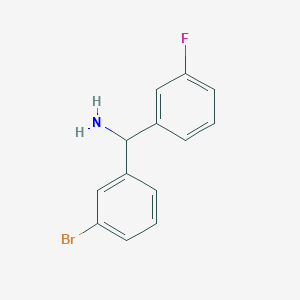
![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B2753474.png)
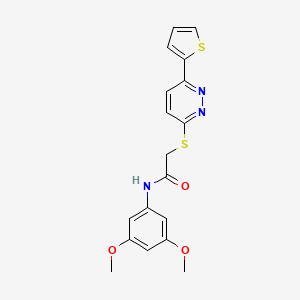
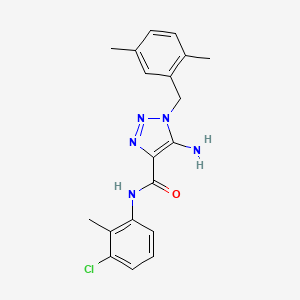
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2753478.png)
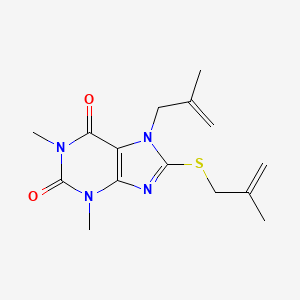
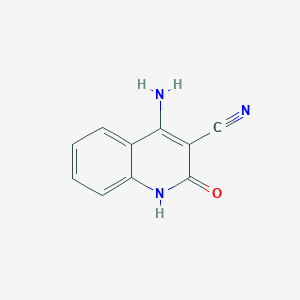
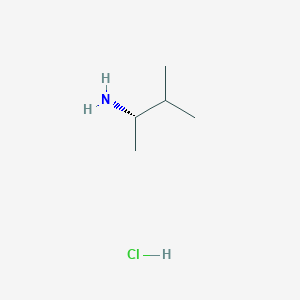
![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)
